3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline
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Overview
Description
3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline is an organophosphorus compound with the molecular formula C9H12NOP This compound features a phosphetane ring, which is a four-membered ring containing phosphorus, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline typically involves the following steps:
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Formation of the Phosphetane Ring: : The phosphetane ring can be synthesized through a cyclization reaction involving a phosphorus-containing precursor. One common method is the reaction of a dichlorophosphine with an appropriate diol under basic conditions to form the phosphetane ring.
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Introduction of the Aniline Group: : The aniline group can be introduced via a nucleophilic substitution reaction. This involves reacting the phosphetane ring with aniline in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or even remove it entirely.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Hydroxyl derivatives or fully reduced phosphorus compounds.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as flame retardants and plasticizers, due to its phosphorus content.
Mechanism of Action
The mechanism of action of 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline depends on its application:
Biochemical Probes: It can interact with specific enzymes or receptors, altering their activity.
Pharmacological Effects: The compound may inhibit or activate molecular targets, such as enzymes or signaling pathways, leading to therapeutic effects.
Material Science: Acts as a flame retardant by promoting char formation and inhibiting combustion processes.
Comparison with Similar Compounds
Similar Compounds
3-(1-Oxo-1lambda5-phosphetan-1-yl)phenol: Similar structure but with a phenol group instead of an aniline group.
3-(1-Oxo-1lambda5-phosphetan-1-yl)benzene: Lacks the amino group, making it less reactive in certain substitution reactions.
3-(1-Oxo-1lambda5-phosphetan-1-yl)pyridine: Contains a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness
3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline is unique due to the presence of both the phosphetane ring and the aniline group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-(1-oxo-1λ5-phosphetan-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NOP/c10-8-3-1-4-9(7-8)12(11)5-2-6-12/h1,3-4,7H,2,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKAJODCUQJNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(C1)C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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